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molecular formula C14H15NO2 B3258578 (3-Benzyloxy-6-methyl-pyridin-2-yl)-methanol CAS No. 30683-08-0

(3-Benzyloxy-6-methyl-pyridin-2-yl)-methanol

Cat. No. B3258578
M. Wt: 229.27 g/mol
InChI Key: VTFUMBATUAVGOW-UHFFFAOYSA-N
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Patent
US07179811B2

Procedure details

A mixture of 3-(benzyloxy)-6-methyl-2-pyridinemethanol (0.0314 mol) and MnO2 (29.52 g) in CH2Cl2 (100 ml) was stirred at room temperature overnight and then purified over silica gel on a glass filter (eluent: CH2Cl2 100%). The pure fractions were collected and the solvent was evaporated, yielding 6.71 g of 6-methyl-3-(phenyl-methoxy)-2-pyridinecarboxaldehyde (94%) (interm. 6).
Quantity
0.0314 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
29.52 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[C:10]([CH2:16][OH:17])=[N:11][C:12]([CH3:15])=[CH:13][CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(Cl)Cl.O=[Mn]=O>[CH3:15][C:12]1[N:11]=[C:10]([CH:16]=[O:17])[C:9]([O:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
0.0314 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(=NC(=CC1)C)CO
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
29.52 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified over silica gel on a glass
FILTRATION
Type
FILTRATION
Details
filter (eluent: CH2Cl2 100%)
CUSTOM
Type
CUSTOM
Details
The pure fractions were collected
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=CC=C(C(=N1)C=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.71 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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